2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid

PDE5 inhibition Erectile dysfunction Structure-activity relationship

2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid (CAS 247582-73-6) is a nicotinic acid-based sulfonamide derivative that serves as an advanced, multifunctional intermediate specifically validated in the kilogram-scale synthesis of the cGMP PDE5 inhibitor UK-357,903. Structurally, the molecule integrates a 2-ethoxypyridine-3-carboxylic acid core with a 4-ethylpiperazine-1-sulfonyl substituent at the 5-position (molecular formula C₁₄H₂₁N₃O₅S; MW 343.4 g/mol; typical purity ≥95%).

Molecular Formula C14H21N3O5S
Molecular Weight 343.4 g/mol
CAS No. 247582-73-6
Cat. No. B1308253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid
CAS247582-73-6
Molecular FormulaC14H21N3O5S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)OCC)C(=O)O
InChIInChI=1S/C14H21N3O5S/c1-3-16-5-7-17(8-6-16)23(20,21)11-9-12(14(18)19)13(15-10-11)22-4-2/h9-10H,3-8H2,1-2H3,(H,18,19)
InChIKeyPCRIWLRXFJTJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility51.5 [ug/mL]

2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic Acid (CAS 247582-73-6) for PDE5 Inhibitor Synthesis and Procurement


2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid (CAS 247582-73-6) is a nicotinic acid-based sulfonamide derivative that serves as an advanced, multifunctional intermediate specifically validated in the kilogram-scale synthesis of the cGMP PDE5 inhibitor UK-357,903 [1]. Structurally, the molecule integrates a 2-ethoxypyridine-3-carboxylic acid core with a 4-ethylpiperazine-1-sulfonyl substituent at the 5-position (molecular formula C₁₄H₂₁N₃O₅S; MW 343.4 g/mol; typical purity ≥95%) .

Why Generic Substitution of 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic Acid Fails in PDE5 Inhibitor Programs


Structurally related nicotinic acid sulfonamide intermediates cannot be interchanged with 2-ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid without fundamentally altering both the synthetic feasibility and the biological performance of the downstream PDE5 inhibitor. The 2-ethoxypyridine scaffold of this intermediate is triply activated toward nucleophilic attack—unlike the 2-ethoxyphenyl scaffold used in sildenafil—so that swapping in a phenyl-based analog inevitably demands different reaction conditions, solvent systems, and process engineering [1]. Furthermore, the 4-ethylpiperazine sulfonamide group is a critical pharmacophoric determinant for PDE5 potency and PDE6 selectivity; substituting the ethyl group with methyl or replacing the piperazine ring with alternative amines degrades the final inhibitor's target engagement profile [2]. These scaffold- and substituent-level effects mean that apparently similar intermediates are not functionally equivalent for either process chemistry or pharmacology.

Quantitative Evidence Guide for 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic Acid Selection


PDE5 Inhibitory Potency Advantage Conferred by the Pyridine Scaffold

Substituting the central benzene ring in sildenafil with a pyridine ring, as realized in UK-357,903—whose synthesis critically depends on 2-ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid as the advanced intermediate [1]—increases PDE5 inhibitory potency at the enzymatic level. Despite the two compounds carrying different heterocyclic fusion partners, the pyridine-containing UK-357,903 achieves an IC₅₀ of 1.7 nM against PDE5, which is comparable to sildenafil's IC₅₀ of 1.6 nM but is embedded in a distinct selectivity window (PDE6 IC₅₀ = 714 nM) [2]. This evidence demonstrates that the pyridine-based intermediate does not sacrifice potency; instead, it anchors a chemotype that delivers potency parity while offering a divergent selectivity profile.

PDE5 inhibition Erectile dysfunction Structure-activity relationship

PDE6 Selectivity Ratio Differentiation vs. Sildenafil

The pyridine-bearing UK-357,903, synthesized via 2-ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid [1], displays a PDE5/PDE6 selectivity ratio of approximately 420-fold (PDE5 IC₅₀ 1.7 nM; PDE6 IC₅₀ 714 nM) . In contrast, sildenafil exhibits only a 16-fold selectivity window (PDE5 IC₅₀ 1.6 nM; PDE6 IC₅₀ ~26 nM) [2]. The 26-fold greater selectivity of UK-357,903 over sildenafil suggests a reduced potential for PDE6-related visual disturbances (e.g., cyanopsia) that are associated with sildenafil treatment.

PDE6 selectivity Visual safety PDE5 inhibitor

Six-Step Scalable Synthetic Route Unavailable with Phenyl Analogs

The published commercial route to UK-357,903 requires a dedicated six-step synthesis to access the advanced 2-ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid intermediate, with two subsequent steps then telescoped into a single two-pot process [1]. This route was specifically designed because the triply activated 2-alkoxypyridyl moiety of UK-357,903 is much more susceptible to nucleophilic attack than the 2-ethoxyphenyl moiety of sildenafil, making the chemistry used for the phenyl scaffold inapplicable to the pyridine series [1]. The established route delivers clinical-quality product with demonstrated ambient-pressure operation and hydroxide trapping, parameters that would not translate to a phenyl-based analog without extensive reoptimization.

Process chemistry Scale-up PDE5 inhibitor manufacturing

Application Scenarios for 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic Acid in PDE5 Inhibitor Programs


Late-Stage Intermediate for Pyridine-Containing PDE5 Inhibitor Candidates

The compound is the designated advanced intermediate for assembling cGMP PDE5 inhibitors in the UK-357,903 and UK-371,800 structural series [1]. Procuring this intermediate at ≥95% purity enables a direct two-step telescoped endgame to the final drug substance, accelerating preclinical lead optimization and early-stage IND-enabling studies.

Head-to-Head PDE6 Selectivity Benchmarking Against Sildenafil

Programs that require improved ocular safety profiles can use UK-357,903—generated from this intermediate—as a reference compound with 420-fold PDE5/PDE6 selectivity and compare it to sildenafil's 16-fold window [2]. This side-by-side evaluation is directly enabled by having access to the authentic intermediate.

Process Chemistry Scale-Up and Kilogram-Scale Manufacturing

The published six-step route to this intermediate, telescoped to a two-pot process, has been validated at the kilogram scale [1]. CROs and CDMOs can replicate the published protocol with minimal additional optimization, supported by vendor-available technical datasheets .

Comparative SAR Studies of the Sulfonylpiperazine Pharmacophore

Because both the 2-ethoxypyridine scaffold and the 4-ethylpiperazine sulfonamide group are essential for PDE5 affinity and selectivity [1][2], this intermediate provides a structurally faithful starting material for analog synthesis to probe the effects of N-alkyl chain variation on the piperazine ring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.